4'-Chloro-3-(3-methoxyphenyl)propiophenone
Overview
Description
4-Chloro-3-(3-methoxyphenyl)propiophenone is an organic compound that is part of the propiophenone family. It is a white solid with a melting point of 70-72 °C, and is soluble in most organic solvents. It is used in a variety of laboratory experiments and is a useful starting material for the synthesis of other compounds.
Scientific Research Applications
Synthesis of Other Compounds
“4’-Chloro-3-(3-methoxyphenyl)propiophenone” can be used as a reactant in the synthesis of other compounds. For instance, it can be used to synthesize (S)-3-chloro-1-phenylpropanol via a bio-catalyzed asymmetric reduction method .
Determination of Trace Levels of Lead Ion
The compound has been applied in the determination of trace levels of lead ion in samples of electrical power plant water .
β-Amyloid Aggregation Inhibitor
An efficient synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a potent β-amyloid aggregation inhibitor, is described .
Influence of Solvents and Temperature
The influence of solvents and temperature on the yield and enantioselectivity of the phenylation of “4’-Chloro-3-(3-methoxyphenyl)propiophenone” has been investigated .
Commercial Availability
This compound is commercially available and can be found in scientific research product catalogs, such as those of Sigma-Aldrich .
Structural Studies
The compound has been used in structural studies, contributing to the understanding of its properties and potential applications .
Mechanism of Action
Target of Action
The primary targets of 4’-Chloro-3-(3-methoxyphenyl)propiophenone are currently unknown. This compound is a derivative of propiophenone , which is an aryl ketone
Biochemical Pathways
Propiophenone derivatives have been used in the synthesis of various bioactive compounds , suggesting that they may affect multiple biochemical pathways.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-4,6-9,11H,5,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXUSBHTLNEYPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644225 | |
Record name | 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3-(3-methoxyphenyl)propiophenone | |
CAS RN |
898774-70-4 | |
Record name | 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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